molecular formula C25H34O2 B080394 Quingestanol CAS No. 10592-65-1

Quingestanol

カタログ番号: B080394
CAS番号: 10592-65-1
分子量: 366.5 g/mol
InChIキー: PCJFRMOEZQQSAX-AIOSZGMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

キンゲストロールは、ノレチステロン 3-シクロペンチルエノールエーテルとしても知られており、19-ノルテストステロン系に属する合成プロゲステロンです。ノレチステロンのプロドラッグであり、単独の薬剤として販売されたことはありません。 そのアシル化誘導体であるキンゲストロールアセテートは、医薬品として使用されてきました .

準備方法

合成経路と反応条件

キンゲストロールは、ノレチステロンのエステル化によって合成できます。 このプロセスには、酸性条件下でノレチステロンとシクロペンチルアルコールを反応させて、3-シクロペンチルエノールエーテル誘導体を生成することが含まれます .

工業生産方法

キンゲストロールアセテートの工業生産には、キンゲストロールのアセチル化が含まれます。 このプロセスでは通常、ピリジンなどの塩基の存在下で無水酢酸を使用し、アセテートエステルを生成します .

化学反応の分析

反応の種類

キンゲストロールは、次のようないくつかの種類の化学反応を起こします。

    酸化: キンゲストロールは、酸化されてさまざまな酸化誘導体になります。

    還元: 還元反応は、キンゲストロールを対応するアルコールに変換できます。

    置換: キンゲストロールは、特にシクロペンチルエノールエーテル基で置換反応を起こすことができます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

    置換: 置換反応は、多くの場合、塩基性条件下でハロゲン化物やアミンなどの求核剤を含みます。

主要な生成物

これらの反応から生成される主要な生成物には、キンゲストロールのさまざまな酸化誘導体や還元誘導体、およびシクロペンチルエノールエーテル基で置換された化合物があります。

科学研究への応用

科学的研究の応用

Contraceptive Efficacy

Quingestanol acetate has been primarily evaluated for its effectiveness as a contraceptive agent. Several clinical trials have demonstrated its safety and efficacy in various populations.

Clinical Trials and Observations

  • Postpartum Use :
    • A study involving 652 postpartum women administered 300 mcg daily doses of this compound acetate over an average of 9.6 cycles showed a pregnancy rate of 3.1 per 100 woman-years. Notably, 65% of participants experienced amenorrhea, indicating a significant impact on menstrual cycles .
  • Postcoital Contraception :
    • In a broader investigation across Mexico, Chile, and Peru with 2,702 patients and 18,531 cycles of postcoital therapy using doses ranging from 750 to 800 mcg, the pregnancy rates varied significantly. The lowest rate was recorded at 0.6% in Mexico, while higher rates were observed in Chile and Peru .
  • One-Month Oral Contraceptive Regimen :
    • Another clinical evaluation combined this compound acetate with quinestrol in a regimen where doses were administered at intervals of 28 days. This method demonstrated effective fertility control with no reported pregnancies among participants over multiple cycles .

Summary of Clinical Findings

Study FocusPopulation SizeDose (mcg)Pregnancy Rate (%)Amenorrhea Rate (%)
Postpartum Patients6523003.165
Postcoital Therapy2702750-8000.6N/A
Monthly Regimen60Combined0N/A

Metabolism and Pharmacokinetics

The metabolic pathways of this compound acetate are crucial for understanding its pharmacological profile.

Absorption and Bioavailability

Research indicates that this compound acetate is rapidly absorbed after oral administration, demonstrating high bioavailability. The initial metabolism occurs through two main pathways: deacylation to this compound and O-dealkylation to norethindrone acetate . These metabolites are subsequently converted to norethindrone, which is significant for its contraceptive action.

Implications for Drug Development

The metabolic profile suggests potential avenues for drug development and repurposing within the realm of reproductive health and beyond.

Case Studies and Research Insights

Several case studies further illustrate the applications of this compound in clinical settings:

  • Longitudinal Study : A longitudinal study monitored women using this compound acetate as a contraceptive over several menstrual cycles. Results indicated consistent suppression of ovulation with minimal side effects reported.
  • Combination Therapies : Investigations into combination therapies involving this compound with other hormonal agents have shown enhanced contraceptive effectiveness while maintaining patient safety profiles.
  • Diverse Populations : Studies conducted across different demographics (e.g., postpartum women, women seeking postcoital contraception) highlight the versatility of this compound acetate in various clinical scenarios.

作用機序

キンゲストロールは、プロゲステロンとして作用することでその効果を発揮します。これは、天然のホルモンであるプロゲステロンの作用を模倣することを意味します。キンゲストロールは体内のプロゲステロン受容体に結合し、遺伝子発現の変化と生殖機能の調節につながります。 分子標的はプロゲステロン受容体であり、関与する経路は月経周期の調節と妊娠の維持に関連しています .

類似化合物との比較

キンゲストロールは、ノレチステロン、ノレチステロンアセテート、エチニルエストラジオールジアセテート、リネストレノール、ノレチンドレルなどの他のプロゲステロンと類似しています。 キンゲストロールは、シクロペンチルエノールエーテル基によってユニークであり、これは独特の薬物動態的特性を提供します。 一部のアナログとは異なり、キンゲストロールアセテートは脂肪に貯蔵されず、作用時間が長いわけではありません .

類似化合物のリスト

  • ノレチステロン
  • ノレチステロンアセテート
  • エチニルエストラジオールジアセテート
  • リネストレノール
  • ノレチンドレル

生物活性

Quingestanol, specifically in its acetate form (this compound acetate), is a synthetic progestin that exhibits significant biological activity, primarily as a contraceptive agent. This article explores its pharmacodynamics, clinical efficacy, metabolism, and associated case studies to provide a comprehensive understanding of its biological activity.

Overview of this compound

This compound acetate is derived from 19-nortestosterone and is chemically classified as a progestogen. It acts as an agonist of the progesterone receptor, which is crucial for various reproductive processes. Its molecular formula is C27H36O3C_{27}H_{36}O_3 with a molar mass of approximately 408.582 g/mol .

Key Characteristics:

  • Drug Class: Progestin
  • Administration Route: Oral
  • Trade Names: Demovis, Pilomin, among others .
  • Mechanism of Action: Primarily through agonistic activity on progesterone receptors, influencing ovulation and menstrual cycle regulation.

Pharmacodynamics

This compound exhibits a variety of biological activities:

  • Progestational Activity: It effectively maintains pregnancy by promoting secretory changes in the endometrium.
  • Contraceptive Efficacy: It inhibits ovulation and alters cervical mucus to prevent sperm penetration .
  • Androgenic Activity: It possesses weak androgenic effects, which can influence secondary sexual characteristics .

Clinical Efficacy

A pivotal study conducted at Ramon Sarda Maternal and Children's Hospital in Buenos Aires involved 652 postpartum women who received a daily dose of 300 mcg of this compound acetate over an average of 9.6 cycles. The study reported:

  • Pregnancy Rate: 3.1 pregnancies per 100 woman-years.
  • Menstrual Cycle Effects: Amenorrhea in 65% of patients; intermenstrual bleeding in 35% .
  • Side Effects: Minimal adverse effects were noted, with headaches being the most common (8%) .

Table 1: Summary of Clinical Findings on this compound Acetate

ParameterFindings
Total Participants652
Average Treatment Duration9.6 cycles
Pregnancy Rate3.1 pregnancies/100 woman-years
Amenorrhea Rate65%
Intermenstrual Bleeding35%
Major Side EffectsHeadaches (8%)

Metabolism and Biotransformation

Research indicates that this compound acetate is rapidly absorbed with high bioavailability upon oral administration. The metabolism involves two primary pathways:

  • Deacylation to this compound
  • O-dealkylation to Norethindrone Acetate

Both metabolites are further converted to norethindrone, contributing to the drug's pharmacological effects .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety profile of this compound:

  • Contraceptive Mechanism Study: A study involving five ovulating women demonstrated that this compound acetate significantly suppressed ovulation and altered hormonal profiles, confirming its contraceptive mechanism .
  • Long-term Use Observations: In long-term studies, this compound was found to be effective in preventing pregnancy with minimal side effects over extended periods .

Table 2: Case Study Highlights

Study TypeKey Findings
Clinical Trial (Postpartum)Safe and effective; low pregnancy rates
Mechanism StudySuppressed ovulation; altered hormonal profiles
Long-term EfficacyHigh continuation rates; minimal side effects

特性

IUPAC Name

(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,8,16,18,20-23,26H,4-7,9-15H2,2H3/t20-,21+,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJFRMOEZQQSAX-AIOSZGMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147422
Record name Quingestanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10592-65-1
Record name Quingestanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10592-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quingestanol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quingestanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quingestanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quingestanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINGESTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A635076CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。